BenchChemオンラインストアへようこそ!

3-Hydroxyibuprofen

CYP2C9 Pharmacogenomics Drug Metabolism

Meet your strictest CYP2C9 phenotyping requirements with 3-Hydroxyibuprofen (CAS 53949-54-5). Unlike ambiguous 2-hydroxyibuprofen, only the 3-hydroxy metabolite is formed exclusively by CYP2C9 (Km 21 µM, Ki 0.07 µM for sulfaphenazole), providing unequivocal DDI and genotype-phenotype correlation data. Its superior low LOQ (0.58 µg mL⁻¹) outperforms the parent drug in complex matrices, making it essential for sensitive LC-MS/MS and doping control protocols. Procure this high-purity analytical standard to ensure your metabolic pathway analysis is specific, sensitive, and defensible.

Molecular Formula C₁₃H₁₈O₃
Molecular Weight 222.28
CAS No. 53949-54-5
Cat. No. B1141330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyibuprofen
CAS53949-54-5
Synonyms4-(3-Hydroxy-2-methylpropyl)-α-methyl-benzeneacetic Acid;  2,4’-(2-Hydroxymethylpropyl)phenylpropionic Acid; 
Molecular FormulaC₁₃H₁₈O₃
Molecular Weight222.28
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)C(C)C(=O)O)CO
InChIInChI=1S/C13H18O3/c1-9(8-14)7-11-3-5-12(6-4-11)10(2)13(15)16/h3-6,9-10,14H,7-8H2,1-2H3,(H,15,16)
Commercial & Availability
Standard Pack Sizes10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxyibuprofen (CAS 53949-54-5): Quantitative Procurement and Analytical Differentiation for CYP2C9-Specific Research


3-Hydroxyibuprofen (CAS 53949-54-5) is a major hydroxylated metabolite of the widely used NSAID ibuprofen, formed primarily via hepatic cytochrome P450 2C9 (CYP2C9) metabolism in humans [1]. This chiral phenylpropanoic acid derivative (molecular formula C13H18O3, molecular weight 222.28) is available as an analytical reference standard from reputable vendors, typically with HPLC purity >99.0% and ≥95.0% (HPLC) . Unlike the parent drug ibuprofen, 3-hydroxyibuprofen is not a therapeutic agent but a crucial analytical tool for studying CYP2C9 activity, pharmacokinetic variability, and metabolic pathways [1]. The compound's primary scientific value lies in its role as a specific biomarker for CYP2C9-mediated hydroxylation, a key factor in understanding interindividual variability in ibuprofen metabolism and potential drug-drug interactions [1].

The Critical Distinction: Why 3-Hydroxyibuprofen Cannot Be Replaced by Ibuprofen or Other Hydroxy Metabolites in Analytical and Metabolic Studies


Generic substitution of 3-hydroxyibuprofen with the parent drug ibuprofen or its structurally similar metabolites (e.g., 2-hydroxyibuprofen, 1-hydroxyibuprofen, carboxyibuprofen) is scientifically invalid for applications requiring accurate quantification of CYP2C9 activity or metabolic pathway analysis. Each compound possesses distinct regio- and stereoselective formation profiles by different cytochrome P450 isoforms [1], unique chromatographic retention times, mass spectrometric fragmentation patterns [2], and divergent pharmacological activities in endocannabinoid system modulation [3]. Specifically, 3-hydroxyibuprofen is the only human metabolite whose formation is exclusively mediated by CYP2C9 at pharmacologically relevant concentrations, making it an indispensable reference standard for CYP2C9 phenotyping and drug interaction studies [1]. The following quantitative evidence details these critical differentiations relative to its closest analogs.

Quantitative Comparative Evidence: 3-Hydroxyibuprofen vs. Ibuprofen and its Primary Metabolites


CYP2C9-Specific Formation Kinetics: 3-Hydroxyibuprofen as a Selective Biomarker

In human liver microsomes, the high-affinity enzyme class for S-ibuprofen 3-hydroxylation exhibits a Vmax of 892 ± 630 pmol/min/mg and a Km of 21 ± 6 µM, whereas 2-hydroxylation shows a lower Vmax (566 ± 213 pmol/min/mg) and higher Km (38 ± 13 µM) [1]. cDNA expression studies confirm that CYP2C9 uniquely favors S-3-hydroxyibuprofen formation, while CYP2C8 preferentially catalyzes R-2-hydroxyibuprofen formation [1]. Sulfaphenazole, a selective CYP2C9 inhibitor, competitively inhibits 3-hydroxylation of S-ibuprofen with a Ki of 0.07 ± 0.04 µM, compared to a Ki of 0.12 ± 0.05 µM for 2-hydroxylation, underscoring the tighter coupling of 3-hydroxylation to CYP2C9 activity [1].

CYP2C9 Pharmacogenomics Drug Metabolism Biomarker Validation

Analytical Quantification: Distinct Limits of Detection and Quantification (LOQ) for 3-Hydroxyibuprofen in Biological Matrices

A validated GC-EI-MS method for simultaneous determination of ibuprofen and its four metabolites in equine urine reported a limit of quantification (LOQ) of 0.58 µg mL⁻¹ for 3-hydroxyibuprofen, which is lower than that for the parent drug ibuprofen (1.75 µg mL⁻¹) and other metabolites: 2-hydroxyibuprofen (4.15 µg mL⁻¹), carboxyibuprofen (4.04 µg mL⁻¹), and 1-hydroxyibuprofen (0.62 µg mL⁻¹) [1]. This demonstrates that 3-hydroxyibuprofen can be detected and quantified with higher sensitivity than its primary structural analogs in this complex matrix.

Bioanalysis GC-EI-MS Doping Control Analytical Method Validation

Endocannabinoid System Modulation: 3-Hydroxyibuprofen Retains FAAH Inhibitory Activity, Albeit at Reduced Potency

In rat brain homogenates, ibuprofen metabolites demonstrated fatty acid amide hydrolase (FAAH) inhibition with IC50 values in the range of 200–410 µM at pH 6.0, compared to 70 µM for the parent compound ibuprofen [1]. Among the metabolites, 3′-hydroxyibuprofen uniquely retained the ability of ibuprofen to inhibit COX-2-catalyzed oxygenation of the endocannabinoid 2-arachidonoylglycerol (2-AG) at longer incubation times, although with lower potency [1]. In contrast, 1′-hydroxy-, 2′-hydroxy- and carboxy-ibuprofen exhibited only minor effects on COX isoenzymes regardless of substrate [1].

Endocannabinoid FAAH NSAID Metabolites COX-2 2-AG

Pharmacokinetic Impact: CYP2C9 Polymorphisms Differentially Affect 3-Hydroxyibuprofen Disposition

In a clinical study of healthy volunteers administered 400 mg racemic ibuprofen, individuals carrying CYP2C9*2 and CYP2C9*3 alleles exhibited significantly impaired metabolism of ibuprofen enantiomers [1]. The study quantified chiral metabolites of 2-hydroxyibuprofen and carboxyibuprofen, noting that subjects with CYP2C8*1/*3 and CYP2C9*1/*2 genotypes had lower clearance, greater AUC, and prolonged t0.5 [1]. Since 3-hydroxyibuprofen is the exclusive CYP2C9-mediated hydroxylation product, its plasma and urinary concentrations are expected to show even greater variability in poor metabolizers, making it a more sensitive probe for CYP2C9 phenotyping than 2-hydroxyibuprofen, which is also formed by CYP2C8 [1].

Pharmacokinetics CYP2C9 Genetic Polymorphism Ibuprofen Enantiomers

Definitive Application Scenarios for 3-Hydroxyibuprofen (CAS 53949-54-5) Based on Quantitative Differentiation Evidence


CYP2C9 Phenotyping and Drug-Drug Interaction (DDI) Studies

Procurement of 3-hydroxyibuprofen as an analytical reference standard is essential for quantifying CYP2C9 activity in vitro (e.g., human liver microsomes, hepatocytes) and in vivo (urinary metabolite ratio). Its exclusive formation by CYP2C9 (Vmax 892 pmol/min/mg, Km 21 µM) and high sensitivity to sulfaphenazole inhibition (Ki 0.07 µM) [1] enable precise phenotypic assessment and detection of CYP2C9-mediated DDIs, where 2-hydroxyibuprofen would provide ambiguous results due to its dual CYP2C8/CYP2C9 formation [1].

Bioanalytical Method Development and Validation

Given its lower LOQ (0.58 µg mL⁻¹) compared to ibuprofen (1.75 µg mL⁻¹) and other metabolites (up to 4.15 µg mL⁻¹) in complex matrices like urine [1], 3-hydroxyibuprofen is the preferred standard for developing sensitive LC-MS/MS or GC-MS methods for ibuprofen metabolism studies, doping control, and environmental monitoring, ensuring accurate quantification even at low concentrations.

Pharmacogenomic and Clinical Pharmacology Investigations

For studies investigating the impact of CYP2C9 genetic variants (*2, *3) on ibuprofen pharmacokinetics, 3-hydroxyibuprofen serves as a more specific biomarker than 2-hydroxyibuprofen. The latter's formation by CYP2C8 can partially compensate in CYP2C9 poor metabolizers, masking the true effect size [1]. Using 3-hydroxyibuprofen provides a clearer, more quantitative measure of CYP2C9 activity impairment, enabling accurate genotype-phenotype correlations [1].

Endocannabinoid System Pharmacology Research

Although 3-hydroxyibuprofen is not a therapeutic agent, its retained ability to inhibit COX-2-catalyzed 2-AG oxygenation, unlike other metabolites [1], makes it a useful reference compound for exploring the endocannabinoid-mediated mechanisms of ibuprofen. Researchers studying the differential effects of NSAID metabolites on FAAH and COX-2 pathways require pure 3-hydroxyibuprofen for controlled in vitro assays, given its distinct activity profile within the metabolite class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxyibuprofen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.